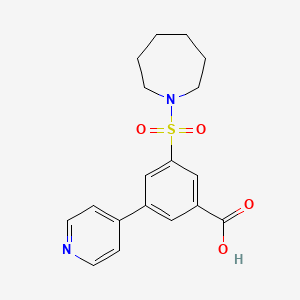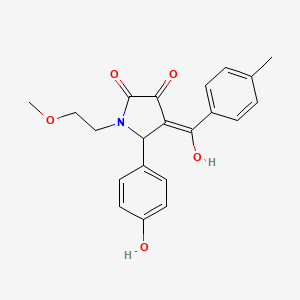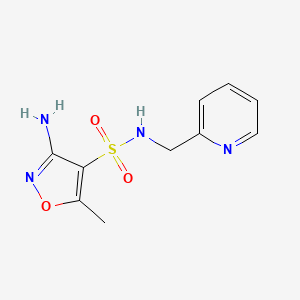![molecular formula C22H24N2O4 B5298711 N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine](/img/structure/B5298711.png)
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine, also known as MAV, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant biological activity and has shown promising results in various studies.
作用机制
The mechanism of action of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine involves the inhibition of various enzymes and proteins involved in the regulation of cell growth and survival. N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has been found to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has also been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine is its potent biological activity, making it a potential candidate for the development of new drugs. However, the synthesis of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine is a complex and time-consuming process, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the research on N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine. One potential direction is the development of new drugs based on N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine and its potential side effects. Furthermore, the development of new synthetic methods for the production of N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine may also be explored to improve its accessibility for research purposes.
Conclusion:
In conclusion, N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine is a synthetic compound that has shown significant potential in scientific research. Its potent biological activity and potential applications in the development of new drugs make it a promising candidate for further research. However, further studies are needed to fully understand its mechanisms of action and potential side effects.
合成方法
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine can be synthesized through a multistep process involving the condensation of 4-methylbenzoyl chloride, phenylacetic acid, and valine. The resulting compound is then purified through column chromatography to obtain pure N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine.
科学研究应用
N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has been extensively studied for its potential application in the development of new drugs for the treatment of various diseases. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}valine has also been found to exhibit significant anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
3-methyl-2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-14(2)19(22(27)28)24-21(26)18(13-16-7-5-4-6-8-16)23-20(25)17-11-9-15(3)10-12-17/h4-14,19H,1-3H3,(H,23,25)(H,24,26)(H,27,28)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKAXWWHOZVLRG-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-[[(E)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5298629.png)
![methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5298634.png)
![(2R)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5298644.png)
![1-allyl-4-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298645.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5298661.png)


![4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5298681.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)
![methyl 3-(2-{[(benzylamino)sulfonyl]amino}ethoxy)benzoate](/img/structure/B5298718.png)
![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide](/img/structure/B5298739.png)